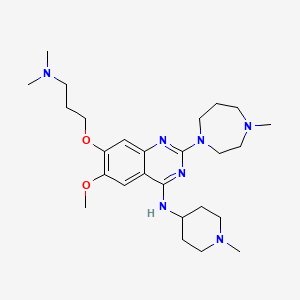

UNC0224

説明

Discovery and Development of Small Molecule HMT Inhibitors

The critical roles of HMTs in gene regulation and disease have made them attractive targets for therapeutic intervention and valuable tools for research. cd-genomics.comfrontiersin.orgmdpi.comresearchgate.netdrugdiscoverychemistry.comnih.gov This has driven efforts to discover and develop small molecule inhibitors that can modulate their enzymatic activity. drugdiscoverychemistry.comnih.gov The development of selective HMT inhibitors is a rapidly growing area in chemical biology and drug discovery. nih.govdrugdiscoverychemistry.com

Evolution from BIX01294 to UNC0224 and Beyond

The discovery of small molecule inhibitors targeting H3K9 HMTs, particularly G9a and GLP, began with the identification of compounds like BIX01294. BIX01294 was reported as one of the first selective small molecule inhibitors of G9a and GLP. nih.govnih.govguidetopharmacology.orgpnas.orgubc.ca It was identified through high-throughput screening. nih.govpnas.orgrsc.org BIX01294 is a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivative. nih.govbiorxiv.orgresearchgate.net While BIX01294 demonstrated effectiveness in inhibiting G9a/GLP and reducing H3K9me2 levels, its utility as a chemical probe was limited by a narrow separation between the concentration required for functional inhibition and non-specific cytotoxicity. ubc.caresearchgate.netnih.govacs.org

This limitation prompted further medicinal chemistry efforts to develop more potent and selective inhibitors with improved properties. Structure-activity relationship (SAR) studies based on the quinazoline (B50416) scaffold of BIX01294 led to the discovery of new inhibitors. nih.govnih.govresearchgate.net this compound emerged from these efforts as a more potent and selective G9a inhibitor compared to BIX01294. nih.govnih.govrsc.orgresearchgate.netacs.org this compound, also possessing a 2,4-diamino-6,7-dimethoxyquinazoline core, features a 7-dimethylaminopropoxy side chain that was found to occupy the lysine (B10760008) binding channel of G9a, contributing to its higher potency. nih.govresearchgate.net

Further optimization of this chemical series and related scaffolds has since led to the development of other G9a/GLP inhibitors, such as UNC0321, UNC0638, and UNC0642, which have shown improved potency, selectivity, and pharmacokinetic properties in some cases. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgscholaris.ca

This compound as a Research Tool in Epigenetics

This compound is recognized as a valuable tool compound for epigenetic research, particularly for investigating the biological roles of G9a and GLP and their involvement in chromatin remodeling. nih.govnih.govresearchgate.net Its potency and selectivity for G9a and GLP make it suitable for use in various biochemical and cellular assays to study the effects of inhibiting these specific HMTs. nih.govmedchemexpress.com

Biochemical characterization has shown this compound to be a potent inhibitor of G9a, with reported IC50 values in the nanomolar range. nih.govmedchemexpress.comcaymanchem.com It also inhibits GLP, albeit with slightly varying potency depending on the assay conditions. nih.govmedchemexpress.comcaymanchem.com Importantly, this compound has demonstrated high selectivity over other histone methyltransferases, such as SET7/9 and SET8. acs.orgmedchemexpress.comcaymanchem.com

The co-crystal structure of G9a bound to this compound provided important insights into the binding mode of this class of inhibitors and has aided in the structure-based design of subsequent compounds. nih.govnih.govresearchgate.net By inhibiting G9a and GLP, this compound can be used to study the consequences of reduced H3K9 methylation on gene expression, chromatin structure, and various cellular processes regulated by these modifications. nih.govresearchgate.net Its use has contributed to a better understanding of the roles of G9a and GLP in areas such as embryonic development, genomic imprinting, and lymphocyte development. caymanchem.com

Data on the inhibitory activity of this compound and BIX01294 against G9a and GLP is summarized in the table below:

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Source |

| BIX01294 | G9a | ThioGlo assay | 106 | - | 130 | nih.gov |

| BIX01294 | G9a | AlphaScreen | - | - | - | nih.gov |

| BIX01294 | G9a | - | 1900 | - | - | rsc.org |

| BIX01294 | GLP | - | 700 | - | - | rsc.org |

| This compound | G9a | ThioGlo assay | 15 | - | 23 | nih.gov |

| This compound | G9a | - | 15 | 2.6 | 23, 29 | medchemexpress.comcaymanchem.com |

| This compound | G9a | ECSD and CLOT | 43, 57 | - | - | medchemexpress.com |

| This compound | GLP | ECSD and CLOT | 50, 58 | - | - | medchemexpress.com |

| This compound | GLP | - | 20-58 | - | - | medchemexpress.comcaymanchem.com |

| This compound | G9a | - | 15 | - | - | rsc.org |

Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions and methods used.

Further research findings utilizing this compound have contributed to understanding the biological functions of G9a and GLP in various contexts. For instance, studies have explored their roles in different cancer types, where G9a overexpression is often associated with poor prognosis. ashpublications.org Inhibition of G9a/GLP with compounds like BIX01294 and UNC0638 (a related inhibitor) has shown effects on cancer cell viability, proliferation, and apoptosis in preclinical models. ashpublications.org While this compound itself might have limitations in cellular activity or pharmacokinetic properties compared to later generation inhibitors like UNC0638 or UNC0642, its discovery and characterization were pivotal in the development of more advanced G9a/GLP inhibitors and in advancing the understanding of H3K9 methylation biology. researchgate.netnih.govacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action of Unc0224

Target Specificity and Potency

UNC0224 demonstrates potent inhibitory activity against G9a and GLP, while exhibiting significant selectivity over other methyltransferases.

Inhibition of G9a (EHMT2) Histone Methyltransferase

This compound is a potent inhibitor of G9a (EHMT2), a key histone methyltransferase involved in the mono- and di-methylation of H3K9 scbt.combiossusa.comstemcell.combpsbioscience.comcaymanchem.comcaymanchem.com. This methylation is associated with transcriptional repression and plays roles in processes such as early embryogenesis, genomic imprinting, and lymphocyte development caymanchem.comcaymanchem.com. Research indicates that this compound inhibits G9a with an IC₅₀ value of 15 nM biossusa.comstemcell.combpsbioscience.comcaymanchem.comcaymanchem.comfocusbiomolecules.com. Isothermal titration calorimetry studies have shown that this compound binds to G9a protein with a dissociation constant (Kd) of approximately 23-29 nM caymanchem.comcaymanchem.commedchemexpress.com.

Data Table: this compound Potency Against G9a

| Assay Type | Metric | Value |

| Biochemical Assay (ThioGlo) | IC₅₀ | 15 nM |

| Isothermal Titration Calorimetry | Kd | 23-29 nM |

| ECSD Assay | IC₅₀ | 43 nM |

| CLOT Assay | IC₅₀ | 57 nM |

Note: IC₅₀ values in ECSD and CLOT assays are assay-dependent medchemexpress.com.

Inhibition of GLP (EHMT1) Histone Methyltransferase

In addition to G9a, this compound also inhibits GLP (EHMT1), another closely related H3K9 histone methyltransferase biossusa.comstemcell.combpsbioscience.comcaymanchem.comcaymanchem.comfocusbiomolecules.comrndsystems.com. Studies report assay-dependent IC₅₀ values for GLP inhibition by this compound ranging from approximately 20 nM to 58 nM caymanchem.comcaymanchem.commedchemexpress.com. This compound is described as a potent inhibitor of GLP biossusa.comrndsystems.com.

Data Table: this compound Potency Against GLP

| Assay Type | Metric | Value |

| Biochemical Assay | IC₅₀ | ~39 nM |

| ECSD Assay | IC₅₀ | 50 nM |

| CLOT Assay | IC₅₀ | 58 nM |

Note: IC₅₀ values are assay-dependent stemcell.commedchemexpress.com.

Selectivity Profile Against Other Methyltransferases (e.g., SET7/9, SET8, PRMT3, JMJD2E)

A key characteristic of this compound is its selectivity profile. It exhibits significantly lower inhibitory activity against a range of other methyltransferases, including SET7/9 (a H3K4 HMTase) and SET8 (a H4K20 HMTase) biossusa.combpsbioscience.comcaymanchem.comcaymanchem.comfocusbiomolecules.com. This compound is reported to be inactive against SET7/9 and SET8 focusbiomolecules.commedchemexpress.comfishersci.fr. It is also inactive against PRMT3 and JMJD2E medchemexpress.comfishersci.fr. This high selectivity for G9a and GLP over other methyltransferases is crucial for its use as a specific chemical probe focusbiomolecules.com.

Data Table: this compound Selectivity Against Other Methyltransferases

| Target Enzyme | Type of Methyltransferase | This compound Activity | Selectivity vs. G9a/GLP |

| SET7/9 | H3K4 HMTase | Inactive | >1000-fold selective caymanchem.comcaymanchem.com |

| SET8 | H4K20 HMTase | Inactive | >1000-fold selective caymanchem.comcaymanchem.com |

| PRMT3 | Protein Arginine Methyltransferase | Inactive | Selective medchemexpress.comfishersci.fr |

| JMJD2E | Lysine (B10760008) Demethylase | Inactive | Selective medchemexpress.comfishersci.fr |

Binding Dynamics and Structural Insights

The mechanism by which this compound inhibits G9a and GLP involves specific binding dynamics that interfere with the enzyme's catalytic cycle.

Competitive Inhibition Mechanism with Natural Substrate

While not explicitly stated as competitive with the natural substrate (histone peptide) in all snippets, related G9a inhibitors demonstrate a competitive inhibition mechanism where they compete with the natural substrate scbt.com. Some inhibitors of lysine methyltransferases function by occupying the S-adenosyl methionine (SAM) binding pocket, acting as SAM competitors rsc.org. This compound's interaction with the lysine-binding channel of G9a and its impact on the catalytic cycle suggest a mechanism that interferes with substrate binding or processing .

Stabilization of G9a in an Inactive Conformation

This compound demonstrates a unique binding affinity that stabilizes G9a in an inactive conformation scbt.com. This interaction disrupts the enzyme's catalytic cycle and influences the dynamics of histone modification scbt.com. The compound's interaction alters the conformational landscape of G9a, leading to a profound impact on chromatin remodeling scbt.com. This mechanism involves the inhibitor binding to the enzyme and preventing it from adopting the active conformation necessary for methyl transfer. Structural insights into related EHMT1/2 inhibitors suggest they can stabilize the enzyme in an "open," inactive conformation, blocking the "closed," active conformation scispace.com.

X-ray Crystal Structure of G9a-UNC0224 Complex (PDB ID 3K5K)

The molecular basis for the interaction between this compound and G9a has been elucidated through X-ray crystallography. The co-crystallized structure of this compound in complex with G9a (Protein Data Bank ID: 3K5K) was the first reported co-crystal structure of G9a bound to a small molecule inhibitor. unc.educapes.gov.brnih.gov This high-resolution structure (1.7 Å) provided crucial insights into how this compound binds within the substrate pocket of the G9a enzyme. oup.comunc.edu The 3K5K structure reveals that this compound occupies the histone peptide binding pocket, validating the substrate-competitive mechanism of inhibition. researchgate.netoup.comunc.edu Specifically, the 7-dimethylaminopropoxy side chain of this compound is observed to occupy the lysine binding channel within the G9a enzyme. oup.comunc.eduresearchgate.netnih.gov

Key Inhibitor-Enzyme Interactions within the Substrate Binding Pocket

Analysis of the G9a-UNC0224 co-crystal structure (PDB ID 3K5K) has identified key interactions that mediate the binding affinity and specificity of this compound for G9a. The interactions primarily occur within the substrate binding pocket of the SET domain of G9a. rsc.orgrsc.org These interactions include a salt bridge formed between the N-1 atom of the quinazoline (B50416) core of this compound (which is expected to be protonated at physiological pH) and the residue Asp1088 of G9a. rsc.orgnih.govunc.edu Additionally, hydrogen bonds are observed between the C-4 NH functionality of this compound and Asp1083, and between the protonated amine at the C-7 position (acting as a lysine mimic) and the backbone of Leu1086. rsc.orgnih.govunc.edu A cation-π interaction also occurs between the protonated C-7 amine and Tyr1154. rsc.orgnih.govunc.edu These specific interactions, particularly those involving the protonated N-1 and the 7-dimethylaminopropoxy group in the lysine binding channel, are critical for the potent binding of this compound to G9a. rsc.orgunc.edu

The following table summarizes the key interactions observed in the G9a-UNC0224 (3K5K) complex:

| Interaction Type | This compound Moiety | G9a Residue/Region |

| Salt Bridge | N-1 (Quinazoline core) | Asp1088 |

| Hydrogen Bond | C-4 NH | Asp1083 |

| Hydrogen Bond | Protonated C-7 Amine | Leu1086 (backbone) |

| Cation-π | Protonated C-7 Amine | Tyr1154 |

| Occupancy | 7-dimethylaminopropoxy side chain | Lysine binding channel |

Influence on Chromatin Remodeling and Epigenetic Modifications

The primary biological consequence of this compound inhibiting G9a and GLP is the reduction of H3K9 mono- and di-methylation levels. mdpi.comrsc.orgnih.gov Since H3K9 methylation, particularly H3K9me2/3, is associated with condensed chromatin structures and gene silencing, the inhibition of G9a by this compound leads to alterations in chromatin remodeling. rsc.orgnih.gov By reducing these repressive marks, this compound can influence chromatin structure, potentially making previously silenced genes more accessible to the transcriptional machinery. scbt.com This modulation of histone methylation patterns constitutes a significant epigenetic modification. scbt.comnih.gov Studies have shown that G9a inhibition can lead to changes in gene expression profiles, impacting various cellular processes. scbt.comrsc.orgjneurosci.org The ability of this compound to alter the epigenetic landscape through G9a inhibition underscores its utility as a tool for investigating the biological roles of G9a in chromatin regulation and gene expression. capes.gov.brnih.gov

Structure Activity Relationships Sar and Analogue Development

Exploration of the 2,4-Diamino-6,7-dimethoxyquinazoline (B29095) Template

The 2,4-diamino-6,7-dimethoxyquinazoline scaffold served as a foundational structure for the development of G9a inhibitors. BIX-01294, an early selective small molecule inhibitor of G9a and GLP, is a derivative of this template. mdpi.comresearchgate.net Initial studies with BIX-01294 revealed that it inhibited G9a and GLP by binding to the histone peptide binding site within the SET domain. oup.com However, structural analysis of BIX-01294 bound to GLP indicated that it did not interact with the narrow lysine (B10760008) binding channel. nih.gov This observation suggested that modifications to the quinazoline (B50416) template, particularly at the 7-position, could potentially lead to improved potency by engaging with this channel. oup.comnih.gov

SAR exploration of this template led to the discovery of UNC0224 as a potent and selective G9a inhibitor. nih.govacs.orgcapes.gov.br this compound was designed by introducing a dimethylaminopropoxy group at the 7-position of the quinazoline ring, aiming to mimic the lysine substrate and occupy the lysine-binding channel of G9a. researchgate.net

Optimizations Leading to this compound and Subsequent Analogues

The development of this compound and its subsequent analogues involved strategic structural modifications to enhance potency, selectivity, and cellular activity.

Role of the 7-dimethylaminopropoxy Side Chain

A key structural feature of this compound is the 7-dimethylaminopropoxy side chain. This group was specifically incorporated to interact with the lysine-binding channel of G9a. nih.govresearchgate.net The X-ray co-crystal structure of this compound bound to G9a (PDB: 3K5K) confirmed that this side chain indeed occupies the lysine binding channel, validating the design hypothesis. oup.comnih.govresearchgate.net These interactions between the 7-dimethylaminopropoxy side chain and the lysine binding channel contribute significantly to this compound's higher potency compared to earlier inhibitors like BIX-01294, where these interactions were absent. nih.gov While the 7-dimethylaminopropoxy group of this compound partially occupied the lysine binding channel, the co-crystal structure indicated that there was still space available to accommodate longer side chains or larger amino-capping groups, suggesting avenues for further optimization. oup.comresearchgate.net

This compound demonstrated potent enzymatic inhibition of G9a, with an IC50 of 15 nM and a Ki of 2.6 nM. researchgate.netmedchemexpress.comcaymanchem.com It also inhibited GLP with IC50 values ranging from 20-58 nM depending on the assay. medchemexpress.comcaymanchem.com

Here is a table summarizing the potency of this compound against G9a and GLP:

| Target | Assay Type | Potency Value | Unit | Citation |

| G9a | IC50 | 15 | nM | researchgate.netmedchemexpress.comcaymanchem.com |

| G9a | Ki | 2.6 | nM | medchemexpress.comcaymanchem.com |

| G9a | Kd | 23-29 | nM | medchemexpress.comcaymanchem.com |

| GLP | IC50 | 20-58 | nM | medchemexpress.comcaymanchem.com |

Development of UNC0321 (Picomolar Potency)

Building upon the structural insights gained from the G9a-UNC0224 co-crystal structure, further optimization of the 7-dimethylaminopropoxy side chain of this compound led to the discovery of UNC0321. researchgate.netnih.govmdpi.com UNC0321 is a highly potent G9a inhibitor, notable for being the first reported G9a inhibitor with picomolar potency. researchgate.netnih.govglpbio.comguidetopharmacology.orgsun-shinechem.comunc.edu

Optimization of the side chain resulted in UNC0321 having a Morrison Ki of 63 pM, making it approximately 40-fold more potent than this compound in the G9a assay. researchgate.netoup.comnih.govglpbio.comsun-shinechem.comunc.edu UNC0321 also inhibits GLP, with assay-dependent IC50 values reported between 15-23 nM. glpbio.commedchemexpress.com

Here is a table summarizing the potency of UNC0321:

| Target | Assay Type | Potency Value | Unit | Citation |

| G9a | Ki (Morrison) | 63 | pM | researchgate.netoup.comnih.govglpbio.comsun-shinechem.comunc.edu |

| G9a | IC50 (ECSD assay) | 9 | nM | glpbio.commedchemexpress.com |

| G9a | IC50 (CLOT assay) | 6 | nM | medchemexpress.com |

| GLP | IC50 | 15-23 | nM | glpbio.commedchemexpress.com |

Despite its exceptional in vitro potency, UNC0321 exhibited limited cellular activity, likely due to permeability issues. researchgate.netnih.gov

Other Optimized G9a Inhibitors (e.g., UNC0638, UNC0646)

Following the development of this compound and UNC0321, further efforts focused on designing analogues with improved cellular permeability while maintaining high in vitro potency. This led to the discovery of other optimized G9a inhibitors, including UNC0638 and UNC0646. mdpi.comresearchgate.netnih.gov

UNC0638 is a potent, selective, and cell-penetrant G9a/GLP inhibitor. cenmed.commedchemexpress.com It inhibits G9a and GLP with IC50 values of <15 nM and 19 nM, respectively. cenmed.commedchemexpress.com UNC0638 demonstrated robust on-target activity in cells and an improved ratio of functional potency versus cell toxicity compared to earlier compounds. nih.gov

UNC0646 is another potent and selective G9a/GLP inhibitor with reported IC50 values of 6 nM for G9a and <15 nM for GLP. medchemexpress.comhellobio.com UNC0646 was also developed with improved cell membrane permeability in mind. nih.gov

These later generation inhibitors, like UNC0638 and UNC0646, are examples of substrate-competitive inhibitors that bind to the substrate site in G9a. mdpi.com

Here is a table summarizing the potency of UNC0638 and UNC0646:

| Compound | Target | Assay Type | Potency Value | Unit | Citation |

| UNC0638 | G9a | IC50 | <15 | nM | cenmed.commedchemexpress.com |

| UNC0638 | GLP | IC50 | 19 | nM | cenmed.commedchemexpress.com |

| UNC0646 | G9a | IC50 | 6 | nM | medchemexpress.comhellobio.com |

| UNC0646 | GLP | IC50 | <15 | nM | medchemexpress.comhellobio.com |

Impact of Structural Modifications on Selectivity and Potency

Structural modifications to the 2,4-diamino-6,7-dimethoxyquinazoline template have had a significant impact on both the potency and selectivity of the resulting G9a inhibitors. The introduction of the 7-aminoalkoxy side chain, as seen in this compound, was crucial for engaging the lysine binding channel and achieving higher potency compared to inhibitors like BIX-01294 that lacked this feature. oup.comnih.gov

Further optimization of this side chain, as exemplified by the development of UNC0321, led to a dramatic increase in in vitro potency, reaching picomolar levels. researchgate.netnih.govglpbio.comunc.edu However, achieving high in vitro potency did not always translate to sufficient cellular activity, highlighting the importance of considering properties like cell permeability during analogue development. researchgate.netnih.gov

Modifications at various positions of the quinazoline ring, including the 2, 4, and 7 positions, have been explored to modulate activity against G9a and GLP and to achieve selectivity over other methyltransferases. rsc.orgresearchgate.net this compound, for instance, showed excellent selectivity for G9a/GLP over a range of other methyltransferases, including SET7/9, SET8, PRMT3, and JMJD2E. medchemexpress.comcaymanchem.com UNC0638 and UNC0646 also demonstrated high selectivity for G9a/GLP over various epigenetic and non-epigenetic targets. cenmed.commedchemexpress.comhellobio.com The selectivity profile of UNC0638, specifically inhibiting G9a and GLP but not other H3K9 KMTs like SUV39H2 or other methyltransferases like SETD7 and SETD8, underscores the impact of specific structural features on target discrimination. rsc.org

Structure-based design, guided by co-crystal structures of inhibitors bound to G9a, has been instrumental in the rational design of increasingly potent and selective inhibitors by revealing key interactions within the binding site. nih.govnih.govacs.orgnih.govunc.edurcsb.org

Biological and Cellular Effects of G9a/glp Inhibition by Unc0224

Modulation of Histone Methylation Levels in Cells

G9a and GLP are the primary enzymes responsible for establishing and maintaining mono- and dimethylation marks at lysine (B10760008) 9 of histone H3 stemcell.comstemcell.comcaymanchem.comnih.govmdpi.com. These methylation marks are typically associated with transcriptional repression. UNC0224, by inhibiting the catalytic activity of G9a and GLP, directly impacts the cellular levels of these specific histone modifications stemcell.combpsbioscience.comstemcell.comtocris.comrndsystems.commedchemexpress.comcaymanchem.com.

The potent inhibitory activity of this compound against G9a and GLP directly results in a reduction of H3K9me1 and H3K9me2 levels within cells mdpi.comscbt.com. This reduction in repressive histone marks is a key mechanism by which this compound exerts its biological effects.

G9a/GLP-mediated H3K9me2 is a well-established mark of transcriptional silencing, often found in heterochromatic regions and at repressed gene promoters nih.govnih.gov. The reduction of H3K9me2 levels upon treatment with this compound can lead to the reactivation of genes that were previously silenced by this epigenetic modification nih.govscbt.comnih.govoncotarget.comcancernetwork.com. This compound has been documented for its use in gene desilencing studies oncotarget.com.

Reduction of H3K9me1 and H3K9me2

Impact on Gene Regulatory Networks

Inhibition of G9a/GLP by this compound can lead to significant alterations in cellular gene regulatory networks scbt.com. G9a and GLP play a role in modulating the transcriptional repression of a variety of genes nih.govresearchgate.net. By inhibiting these enzymes, this compound influences the complex interactions between molecular regulators that govern gene expression levels nih.govwikipedia.org. This results in specific changes in the expression profiles of genes involved in various cellular pathways researchgate.net.

Effects on Chromatin Structure and Accessibility

Histone methylation, particularly at H3K9, plays a crucial role in shaping chromatin structure and determining its accessibility to the transcriptional machinery bpsbioscience.comscbt.comnih.govabcam.combio-rad.comcornell.edumdpi.comcytoskeleton.com. G9a/GLP-dependent H3K9me2 is associated with the formation of condensed, transcriptionally inactive heterochromatin nih.govnih.govmdpi.com. This compound's interaction with G9a has been shown to alter the conformational landscape of the enzyme, which in turn impacts chromatin remodeling scbt.com. By reducing the levels of repressive H3K9 methylation, this compound influences chromatin structure and accessibility, generally leading to a more open chromatin conformation that is permissive to gene transcription bpsbioscience.comscbt.com.

Influence on Cellular Processes

The modulation of histone methylation, gene expression, and chromatin structure by this compound collectively influences a variety of cellular processes scbt.com.

G9a and GLP are known to have a significant impact on cell phenotype and are involved in embryonic development researchgate.net. G9a-dependent H3K9me2 is essential for the proper development of cellular lineages, partly by repressing pluripotency factors in embryonic stem cells nih.gov. This compound has been utilized in protocols for the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), highlighting its ability to influence cellular differentiation states tocris.comrndsystems.com. Inhibition of G9a has also been linked to the upregulation of differentiation-related genes in certain cell types mdpi.com.

Cell Proliferation

Inhibition of G9a/GLP activity has been shown to impede cell proliferation in various cancer cell lines. This effect is a consistent finding in studies utilizing G9a/GLP inhibitors researchgate.netnih.govmdpi.comnih.govresearcherslinks.com. The mechanism often involves the reactivation of tumor suppressor genes that were epigenetically silenced by G9a/GLP-mediated H3K9 methylation nih.govmdpi.com. For instance, genetic knockdown of G9a has been demonstrated to inhibit cancer cell growth researchgate.netacs.org. While this compound's direct cellular impact on proliferation might be limited by permeability according to some reports researchgate.netresearchgate.netnih.gov, its enzymatic inhibition of G9a/GLP targets the core mechanism that regulates cell growth. Studies with other inhibitors like BIX-01294, UNC0638, and UNC0642 have shown that G9a/GLP inhibition can lead to cell cycle arrest and a reduction in cell growth levels researchgate.netnih.govresearcherslinks.com.

Apoptosis Induction

G9a/GLP inhibition has been demonstrated to induce apoptosis, or programmed cell death, in various cancer contexts researchgate.netnih.govmdpi.comnih.govresearcherslinks.com. This pro-apoptotic effect is a critical outcome of targeting G9a/GLP activity. Inhibition can lead to changes in the expression of genes involved in the apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins nih.govresearcherslinks.com. For example, inhibition by compounds like UNC0646 has been shown to increase the transcriptional levels of BAX and decrease BCL-2 mRNA levels researchgate.net. Similarly, G9a inhibition has been linked to the induction of the proapoptotic protein BIM nih.gov. Although this compound's cellular activity might be less pronounced than some other inhibitors researchgate.netresearchgate.netnih.gov, its function as a G9a/GLP inhibitor aligns with the mechanism by which apoptosis is induced through this pathway.

Cell Migration and Invasion

The inhibition of G9a/GLP activity has been associated with the suppression of cell migration and invasion, processes crucial for tumor metastasis researchgate.netnih.govnih.govresearchgate.net. Upregulation of G9a/GLP expression has been correlated with increased invasiveness and metastasis in several cancer types mdpi.com. Conversely, inhibiting these methyltransferases can reverse or reduce these aggressive phenotypes researchgate.netnih.govnih.govresearchgate.net. Studies have shown that G9a/GLP inhibition can impact the expression of genes involved in cell adhesion and migration nih.govresearchgate.net. While some studies on specific cell lines with certain inhibitors like UNC0646 did not show significant inhibition of migration researchgate.net, the broader literature supports a role for G9a/GLP inhibition in controlling migratory and invasive capabilities researchgate.netnih.govnih.govresearchgate.net. This compound, by inhibiting G9a/GLP, targets the enzymatic activity that contributes to these cellular processes, although its direct impact in cellular assays may be influenced by factors like permeability researchgate.netresearchgate.netnih.gov.

Therapeutic Implications and Disease Models

Applications in Cancer Research

G9a plays a pivotal role in tumor cell proliferation, survival, and metastasis, primarily by controlling various transcription programs mdpi.com. Its aberrant expression in cancer cells is frequently linked to a higher metastatic capacity and poor prognosis nih.gov. Inhibiting G9a, either through pharmacological agents or gene targeting, has shown promise in suppressing tumor growth dovepress.com.

G9a Overexpression in Human Cancers

Overexpression of G9a has been reported in a wide range of human cancers nih.govmdpi.com. This overexpression is often associated with increased H3K9 methylation, which can lead to the silencing of tumor suppressor genes and contribute to more aggressive tumor phenotypes, including increased invasiveness and metastasis mdpi.commdpi.com. High G9a levels have been correlated with poor prognosis and shorter survival in several cancer types mdpi.com.

G9a overexpression has been observed in numerous solid tumors, including breast, gastric, ovarian, cervical, endometrial, prostate, lung, colorectal, liver, urinary bladder, and brain cancers, as well as in hematological malignancies, melanoma, and cholangiocarcinoma mdpi.com. In multiple myeloma, high G9a RNA levels were linked to worse disease outcomes dovepress.com. One of the main factors contributing to increased G9a expression and H3K9 methylation is hypoxia, a common condition in solid tumors nih.govmdpi.com.

Anticancer Activity in Various Cancer Cell Lines and Models

UNC0224, as a potent G9a inhibitor, has been investigated for its anticancer activity in various cancer cell lines and models medchemexpress.com. Inhibiting H3K9 methylation through the inhibition of EHMT1/2 (G9a/GLP) has demonstrated anti-tumor effects, including the induction of apoptosis, reduction of cell migration, and suppression of tumor growth stemcell.com.

Studies have shown that this compound can inhibit G9a activity in human cancer cells medchemexpress.com. The effectiveness of G9a inhibitors can vary depending on the specific cancer cell line plos.org. While some studies on solid tumor cell lines, such as breast MDA-MB-231 cells, suggested no added value for simultaneous G9a inhibition alongside LSD1 inhibition in those specific models, the primary focus on this compound's potent G9a inhibition highlights its potential in contexts where G9a plays a more dominant role researchgate.net.

Specific Cancer Types:

Research has explored the therapeutic potential of G9a inhibition, including through compounds like this compound, in specific cancer types where G9a overexpression is prevalent and contributes to disease progression.

Epigenetic alterations have been suggested to have an important link with leukemogenesis nih.gov. While the search results did not provide specific data on this compound's direct activity in AML, CML, or T-ALL, G9a/GLP inhibitors in general have been explored in the context of leukemia. For instance, another G9a inhibitor, UNC0642, has been shown to reduce cell viability in T-ALL and CML cell lines core.ac.uk. Given that this compound is a potent G9a inhibitor, research into its effects on these leukemia subtypes is a relevant area of investigation. Leukemia encompasses several types, including acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and acute lymphoblastic leukemia (ALL), including T-ALL cancerresearch.orgnih.gov.

G9a overexpression has been observed in brain tumors, including glioblastoma (GBM), the most common primary malignant brain cancer in adults, and medulloblastoma (MB), the most common malignant brain cancer in children mdpi.com. Higher G9a levels are associated with increased methylation that inhibits the expression of tumor suppressor genes, potentially leading to more aggressive phenotypes mdpi.com.

This compound has been mentioned in the context of drug development for G9a inhibitors as potential anticancer agents for brain tumors mdpi.com. While specific detailed findings on this compound in glioma or medulloblastoma were not extensively detailed in the provided snippets, the rationale for targeting G9a in these tumors is supported by the observed overexpression and its role in promoting aggressive tumor characteristics mdpi.com. Research on other G9a inhibitors like BIX-01294 has shown inhibition of proliferation and induction of apoptosis in human GBM cells mdpi.com.

G9a is overexpressed in breast cancer, and this overexpression has been shown to downregulate tumor suppressor genes mdpi.com. High G9a-mediated H3K9 methylation is implicated in the proliferation and progression of breast cancer mdpi.com. Inhibiting G9a methyltransferase activity has been sufficient to re-express these genes and consequently inhibit breast cancer cell proliferation and migration in vitro and tumor growth in vivo mdpi.com.

This compound is listed among lysine (B10760008) methyltransferase inhibitors, also referred to as epidrugs, that have been explored for breast cancer treatment based on preclinical data imrpress.com. These drugs potentially sensitize resistant cancer cells to conventional treatments and may help eradicate cancer stem cells imrpress.com. While specific detailed findings on this compound's direct impact on breast cancer cell lines like MCF-7 or MDA-MB-231 were not extensively provided in the search results, the general class of G9a inhibitors, including this compound, is considered within the scope of epigenetic therapies for breast cancer imrpress.comfrontiersin.org. Studies on other G9a inhibitors have shown effects on breast cancer cells, such as the rescue of tumor-suppressor gene expression in MDA-MB-231 cells mdpi.com.

Here is a summary of some research findings related to G9a inhibition in various cancer contexts, which provides a basis for the therapeutic exploration of compounds like this compound:

| Cancer Type | Finding Related to G9a Inhibition | Source |

| Multiple Myeloma | High G9a RNA levels linked with worse disease outcomes. Targeting G9a/GLP promotes apoptosis. dovepress.com | dovepress.com |

| Chronic Myeloid Leukemia (CML) | Targeting G9a to upregulate SOX6 can inhibit self-renewal ability. dovepress.com | dovepress.com |

| Lung Adenocarcinoma (LUAD) | Low G9a expression associated with improved prognosis. G9a is a key regulator of WNT signaling. dovepress.com | dovepress.com |

| Melanoma | UNC0642 (G9a inhibitor) can induce melanoma cell death. dovepress.com | dovepress.com |

| Various Cancers | Inhibition of G9a and DNMT induced tumor cell cycle arrest and apoptosis. dovepress.com | dovepress.com |

| Breast Cancer | G9a overexpression downregulates tumor suppressor genes; blocking G9a inhibits proliferation and migration. mdpi.com | mdpi.com |

| Ovarian Cancer | High G9a expression correlated with late stage, high grade, and decreased overall survival. mdpi.com | mdpi.com |

| Gastric Cancer | G9a overexpression shown to upregulate ITGB3, inducing metastasis. mdpi.com | mdpi.com |

| Brain Tumors (General) | Overexpression associated with poor prognosis; higher levels linked to aggressive phenotypes. mdpi.com | mdpi.com |

| Glioblastoma (GBM) | G9a inhibitor BIX-01294 inhibits proliferation and induces apoptosis in human GBM cells. mdpi.com | mdpi.com |

| Neuroblastoma (NB) | G9a inhibitor BIX01294 reduced cell proliferation and tumorigenicity in NB models. mdpi.com | mdpi.com |

| T-ALL, CML | UNC0642 (G9a inhibitor) reduces cell viability in cell lines. core.ac.uk | core.ac.uk |

Lung Cancer

G9a is overexpressed in invasive lung cancer. frontiersin.org Inhibition of G9a/GLP has shown anti-tumor effects, including inducing apoptosis and suppressing tumor growth. stemcell.commdpi.comnih.gov this compound is listed as a G9A nuclear histone lysine methyltransferase inhibitor in studies investigating potential treatments for tumors with high levels of KMT2C expression, which included lung cancer cell lines such as A549 and H1975. spandidos-publications.com This indicates that this compound or related G9a inhibitors are being considered in the context of lung cancer treatment strategies, particularly in relation to specific epigenetic profiles.

Gastric Cancer

Dysregulation of G9a/GLP has been associated with tumor initiation and progression in various cancer types, including gastric cancer. nih.gov G9a is overexpressed in gastric cancer cell lines. spandidos-publications.com While specific detailed studies on this compound in gastric cancer were not prominently featured, the known role of its targets, G9a and GLP, in this malignancy suggests potential relevance for G9a/GLP inhibitors in general.

Rhabdomyosarcoma

GLP is expressed in both primary and recurrent alveolar rhabdomyosarcoma (ARMS) tumors. nih.gov Suppression of GLP has been shown to impair motility, induce differentiation in ARMS cell lines, and reduce tumor progression in mouse xenograft models. nih.gov Studies investigating LSD1 inhibitors, some of which also involve simultaneous G9a inhibition, have been tested in rhabdomyosarcoma cell lines like RD and RH30. researchgate.net However, one study suggested that simultaneous G9a inhibition might not provide additional benefit for cell growth arrest in these specific rhabdomyosarcoma lines compared to LSD1 inhibition alone. researchgate.net This highlights the complexity of epigenetic targets in different cancer contexts.

Ovarian Cancer

G9a is overexpressed in invasive ovarian cancer. frontiersin.org UNC0638, a derivative developed from the same template as this compound and also a G9a/GLP inhibitor, has shown activity in ovarian cancer cells, inducing apoptosis, suppressing migration, and inhibiting tumor invasion. researchgate.netnih.gov While direct data on this compound's efficacy in ovarian cancer cell lines was not extensively available in the search results, its mechanism of action as a G9a/GLP inhibitor, coupled with the observed effects of related compounds like UNC0638 and the overexpression of G9a in ovarian cancer, suggests a potential area of investigation for this compound.

Renal Cancer

UNC0638, a related G9a/GLP inhibitor, has exhibited activity in renal cancer cells. researchgate.netnih.gov Furthermore, G9a is understood to promote the development of renal cancer, partly through the epigenetic silencing of tumor suppressor genes like SPINK5. nih.gov Given this compound's role as a G9a inhibitor, these findings suggest that it could potentially interfere with G9a-mediated processes contributing to renal cancer progression.

Modulation of Tumor Suppressor Genes (e.g., p53, LATS2, CD86)

G9a-mediated H3K9 methylation plays a central role in the repression and silencing of tumor suppressor genes, which is a pivotal step in cancer development. mdpi.comrsc.orgmdpi.com G9a overexpression leads to increased H3K9 methylation, promoting the formation of transcriptionally inactive chromatin structures and thereby contributing to the downregulation of tumor suppressor genes across various cancer types. mdpi.com Specifically, G9a is known to methylate lysine 373 (K373) of the tumor suppressor protein p53, resulting in its inactivation. researchgate.net As a potent inhibitor of G9a, this compound is expected to counteract this methylation, potentially leading to the reactivation of p53 function. researchgate.net While the search results did not provide direct experimental data on this compound's impact on LATS2 or CD86, the general mechanism of G9a/GLP inhibitors in reversing epigenetic silencing of tumor suppressor genes supports the potential for this compound to modulate the expression of various such genes. For instance, G9a inhibitors have been used for gene desilencing in cancer cells. oncotarget.com Re-expression of the CD86 gene, silenced by LSD1, was observed with new derivatives that increased H3K4me2 levels, although the specific contribution of simultaneous G9a inhibition in this context was discussed as potentially having no added value in certain cell lines. researchgate.net

Impact on Cancer Stemness and Therapy Resistance

Overexpression of EHMT1 and EHMT2 (G9a/GLP) in several cancer types is associated with metastasis, cancer stemness, and therapy resistance. stemcell.comstemcell.com Cancer stem cells (CSCs) and the epithelial-to-mesenchymal transition (EMT) process are considered significant contributors to therapeutic resistance in various cancers. imrpress.comresearchgate.net Epigenetic alterations, including those mediated by G9a/GLP, can influence cancer stemness and drug resistance. imrpress.comresearchgate.net Inhibition of G9a has been shown to potentially downregulate the expression of cancer stem cell markers and impair sphere-forming capacity in vitro, as well as reduce in vivo growth. mdpi.com These effects are mediated through G9a's interaction with its target genes via H3K9me2. mdpi.com By inhibiting G9a and GLP, this compound is expected to interfere with the epigenetic mechanisms that promote cancer stemness and contribute to therapy resistance, suggesting its potential in overcoming these challenges in cancer treatment.

Compound Information

| Compound Name | PubChem CID |

| This compound | 44251522 |

| BIX-01294 | 25150857 |

| UNC0638 | 46224516 |

| UNC0642 | 53315878 |

| UNC0321 | Not found |

| G9a (EHMT2) | Not a compound |

| GLP (EHMT1) | Not a compound |

| p53 | Not a compound |

| LATS2 | Not a compound |

| CD86 | Not a compound |

| SPINK5 | Not a compound |

| KMT2C | Not a compound |

| LSD1 (KDM1A) | Not a compound |

Inhibition Data for this compound

| Target | Assay Type | Value | Unit |

| G9a | Ki | 2.6 | nM |

| G9a | IC50 | 15 | nM |

| G9a | Kd | 23, 29 | nM |

| GLP | IC50 | 20-58 | nM |

Role in Reprogramming Somatic Cells

This compound has been utilized in protocols for the chemical reprogramming of somatic cells tocris.comrndsystems.combio-techne.com. Chemical reprogramming offers an alternative approach to generating induced pluripotent stem cells (iPSCs) that avoids the use of viral vectors and associated genetic modifications, addressing concerns about genetic instability and safety biorxiv.org.

Chemical Reprogramming to Induced Pluripotent Stem Cells (iPSCs)

This compound is a component of specific chemical cocktails used to induce pluripotency in somatic cells, such as human umbilical cord tissue-derived mesenchymal stem cells (MSCs) and adult human fibroblasts biorxiv.orgnih.gov. In one study, this compound (at 1 µM) was included in the induction medium during Stage II of a chemical reprogramming protocol for MSCs biorxiv.org. The addition of this compound, along with other inhibitors like the JAK inhibitor Ruxolitinib and the CBP/p300 inhibitor SGC-CBP30, has been shown to boost the efficiency of iPSC generation from adult human fibroblasts nih.gov. The efficacy of chemical iPSC generation from adult human fibroblasts using a cocktail including this compound ranged from 0.21% to 2.56% nih.gov. This highlights the utility of G9a inhibition by compounds like this compound in enhancing the efficiency of chemical reprogramming strategies nih.gov.

| Compound | Target(s) | Role in Reprogramming Cocktail |

|---|---|---|

| This compound | G9a, GLP | Enhances efficiency |

| Ruxolitinib | JAK | Enhances efficiency |

| SGC-CBP30 | CBP/p300 | Enhances efficiency |

Other Disease Indications

The involvement of G9a and GLP in various biological processes suggests that inhibitors like this compound may have therapeutic potential in a range of diseases beyond cancer and reprogramming.

Parasitic Infections (e.g., Malaria, Babesia)

Epigenetic regulation is considered a promising target for the development of new antiparasitic drugs researchgate.netbiorxiv.orgnih.gov. Babesiosis, a tick-borne parasitic disease with similarities to malaria, has limited treatment options, particularly for relapsing infections in immunocompromised patients biorxiv.orgnih.govbiorxiv.org. A screen of epigenetic inhibitors against Babesia divergens blood stages identified numerous compounds with inhibitory activity, including some with low nanomolar activity researchgate.netbiorxiv.orgnih.govbiorxiv.org. While the search results highlight the potential of epigenetic inhibitors against Babesia and Plasmodium falciparum (malaria parasite), and mention the diaminoquinazoline chemotype (to which this compound belongs) as being effective against asexual P. falciparum parasites, specific data on the activity of this compound against these parasites is not explicitly detailed in the provided snippets researchgate.net.

Drug Addiction

Research indicates that G9a and GLP are involved in the mechanisms underlying drug addiction, including cocaine addiction. nih.gov The role of PKMTs in this context suggests that modulating their activity could have implications for understanding and potentially treating addictive behaviors. nih.govscienceopen.comunc.edu While specific detailed findings regarding this compound's direct effects in drug addiction models were not extensively detailed in the provided snippets, its activity as a potent G9a/GLP inhibitor positions it as a tool compound for investigating the role of these methyltransferases in the neurobiological adaptations associated with drug addiction.

Mental Retardation

G9a has been implicated in the pathogenesis of mental retardation. scienceopen.com The involvement of PKMTs in mental retardation highlights the importance of proper epigenetic regulation mediated by enzymes like G9a and GLP for normal neurological development and function. nih.govnih.govunc.edu Inhibitors targeting G9a, such as this compound, can serve as valuable probes to further elucidate the specific mechanisms by which G9a contributes to cognitive function and developmental disorders, potentially identifying therapeutic targets.

HIV-1 Latency Maintenance

The persistence of latent HIV-infected cellular reservoirs is a major challenge in eradicating the virus in patients undergoing antiretroviral therapy. google.comresearchgate.net Epigenetic mechanisms play a crucial role in establishing and maintaining this latency. researchgate.net Histone methyltransferases, including G9a and Suv39h1, contribute to the epigenetically silenced state of the HIV-1 promoter (5′ LTR). researchgate.net The role of G9a and GLP in the maintenance of HIV-1 latency suggests that inhibiting these enzymes could potentially reactivate latent proviruses, making them susceptible to clearance. nih.gov this compound, as a potent inhibitor of G9a and GLP, is a relevant compound for studying the epigenetic regulation of HIV-1 latency and exploring strategies to disrupt it. nih.govscienceopen.comunc.edu

Future Directions and Research Perspectives

Development of Next-Generation G9a/GLP Inhibitors

The discovery of UNC0224 represented a significant advance in the development of selective G9a inhibitors, emerging from modifications of earlier compounds like BIX-01294. nih.govresearchgate.netresearchgate.netnih.gov this compound demonstrated improved potency and selectivity compared to its predecessors. caymanchem.comresearchgate.netresearchgate.net The detailed understanding of how this compound interacts with G9a, particularly through the analysis of their co-crystal structure, has been instrumental in the rational design of subsequent inhibitors. nih.govmdpi.comresearchgate.netresearchgate.netacs.org

This structural information has directly led to the development of next-generation compounds, such as UNC0321, which achieved picomolar potency against G9a, although cellular activity presented challenges. mdpi.comresearchgate.netnih.gov Other inhibitors like UNC0638, UNC0642, and UNC0646 have also been developed with aims to improve various properties, including potency, selectivity, and cellular permeability. mdpi.comresearchgate.netresearchgate.netnih.gov

Future efforts in this area are focused on designing inhibitors with enhanced pharmacological profiles, including better cellular uptake, improved metabolic stability, and reduced potential for off-target effects. This involves exploring diverse chemical scaffolds and leveraging structure-based design principles derived from compounds like this compound. Emerging strategies, such as the development of PROTAC (proteolysis targeting chimera) degraders for G9a/GLP, represent a promising avenue for achieving more profound and sustained target modulation compared to catalytic inhibition. nih.gov Computational studies are also contributing to the design of novel chemotypes, including those that mimic key residues of histone substrates. acs.org

| Compound | Relationship to this compound / Class | Key Feature / Improvement | PubChem CID |

|---|---|---|---|

| BIX-01294 | Predecessor | Early selective G9a/GLP inhibitor | 25150857 |

| This compound | Developed from BIX-01294 | Potent and selective G9a/GLP inhibitor, Co-crystal structure with G9a available | 44251522 |

| UNC0321 | Developed from this compound insights | Picomolar potency against G9a | 135411223 |

| UNC0638 | Related next-generation inhibitor | Improved cellular potency and selectivity in in vitro assays | 10177154 |

| UNC0642 | Related next-generation inhibitor | Improved potency and selectivity in in vitro assays | 11873076 |

| UNC0646 | Related next-generation inhibitor | Improved cell permeability and potency/cytotoxicity balance | 11873077 |

| MS8709 | PROTAC degrader derived from UNC0642 | Induces G9a/GLP degradation, suitable mouse PK for in vivo | 156235247 |

In Vivo Efficacy and Pharmacokinetic Studies

A critical step in the translational pathway for G9a/GLP inhibitors is the evaluation of their efficacy and pharmacokinetic properties in living organisms. While this compound has been a valuable tool for in vitro studies, the transition to in vivo models presents specific challenges. For instance, a related inhibitor, UNC0638, encountered limitations in animal studies due to poor pharmacokinetic properties. nih.govresearchgate.net This highlights the importance of optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), for potential therapeutic agents.

Future research will focus on conducting comprehensive in vivo studies with this compound and its next-generation derivatives to assess their efficacy in relevant disease models, such as various types of cancer and potentially neurodegenerative conditions where G9a/GLP dysregulation is implicated. mdpi.commdpi.comnih.gov These studies will involve determining optimal dosing regimens and evaluating the relationship between drug exposure and biological response (pharmacodynamics). wuxibiologics.comnih.govcancer.gov The recent development of a PROTAC degrader (MS8709) with suitable mouse pharmacokinetic properties demonstrates progress in developing G9a/GLP targeting compounds for in vivo evaluation. nih.gov Such studies are essential to bridge the gap between in vitro findings and potential clinical applications.

Elucidating Broader Epigenetic and Biological Functions

While G9a and GLP are primarily known for their role in H3K9 methylation, research is ongoing to fully understand their broader epigenetic and biological functions. These enzymes are involved in fundamental processes like embryonic development, genomic imprinting, and lymphocyte development. caymanchem.comnih.gov Dysregulation of G9a/GLP has been linked to various pathological conditions, including cancer and neurodegenerative diseases. mdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net

Future research will delve deeper into identifying and characterizing additional histone and non-histone substrates of G9a and GLP. For example, G9a is known to methylate p53, influencing its activity. researchgate.netnih.gov Understanding the full spectrum of proteins modified by G9a/GLP and the functional consequences of these modifications is crucial for comprehending their cellular roles. Furthermore, investigations into the interactions of G9a within the complex tumor microenvironment and its wider impact on the epigenome are ongoing areas of research. mdpi.com Studies exploring the effects of G9a inhibition on cellular processes beyond direct gene silencing, such as autophagy and metabolic pathways, are also contributing to a more complete picture of G9a/GLP biology. nih.gov this compound, as a well-characterized inhibitor, remains a valuable chemical probe for these investigations. nih.govresearchgate.net

Translational Research and Therapeutic Potential

The significant roles of G9a and GLP in various diseases, particularly cancer, make them attractive targets for the development of novel therapeutics. mdpi.comnih.govmdpi.comnih.gov Translational research efforts aim to leverage the knowledge gained from studies with inhibitors like this compound to develop clinically viable treatments.

Despite the progress in developing potent and selective G9a/GLP inhibitors, none have yet reached clinical trials. mdpi.com Future translational research will focus on overcoming the challenges associated with drug development, including optimizing pharmacokinetic properties and demonstrating efficacy and safety in relevant preclinical models. The development of new therapeutic modalities, such as PROTAC degraders, represents an effort to find alternative strategies for targeting G9a/GLP that may have advantages over traditional catalytic inhibitors. nih.gov

Translational studies will also explore the potential of G9a/GLP inhibitors in specific disease contexts, such as different types of cancer (e.g., prostate cancer, brain tumors) and potentially neurodegenerative disorders. mdpi.commdpi.comnih.gov This includes investigating their efficacy as single agents or in combination with existing therapies. The goal is to translate the promising in vitro and preclinical findings into effective treatments that can benefit patients. The foundational research conducted with compounds like this compound is a critical step in this translational pipeline. nih.govresearchgate.net

Q & A

Q. What is the primary mechanism by which UNC0224 inhibits G9a methyltransferase activity?

this compound inhibits G9a by occupying its lysine-binding channel, as revealed by high-resolution X-ray co-crystal structures. The 7-dimethylaminopropoxy side chain of this compound extends into the channel, enhancing binding affinity compared to earlier inhibitors like BIX01294 . This mechanism is substrate-competitive, directly interfering with peptide binding rather than targeting the SAM cofactor .

Q. How does this compound’s selectivity profile compare to earlier inhibitors like BIX01294?

this compound exhibits >1,000-fold selectivity for G9a and GLP over other methyltransferases (e.g., SETD7, SETD8) and shows minimal off-target activity against GPCRs, ion channels, and transporters. This contrasts with BIX01294, which has weaker potency (IC50 = 106 nM vs. This compound’s 15 nM) and lower selectivity .

Q. What experimental assays are commonly used to validate this compound’s inhibitory activity?

Key assays include:

Q. What are the critical physicochemical properties of this compound for in vitro studies?

this compound is soluble in DMSO, stable at -15°C to -25°C, and has a molecular weight of 485.67 g/mol. Its 7-dimethylaminopropoxy chain improves membrane permeability relative to later analogs like UNC0321, which suffer from poor cellular uptake due to high polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different assay systems?

Variations in IC50 values (e.g., 15 nM in ThioGlo vs. 43–57 nM in ECSD/CLOT assays) arise from differences in substrate concentrations, enzyme purity, and detection methods. Methodological consistency and orthogonal validation (e.g., ITC, MCE) are critical for reconciling data .

Q. Why does this compound exhibit a Hill slope >1 in inhibition assays, and what does this imply about its binding mode?

A Hill slope >1 suggests cooperative binding, likely due to this compound’s interaction with the lysine-binding channel inducing conformational changes in G9a. This contrasts with BIX01294, which has a Hill slope ≈1, indicating non-cooperative binding .

Q. What structural modifications to this compound improved cellular activity in subsequent analogs like UNC0638?

UNC0638 retains this compound’s core quinazoline scaffold but incorporates a 4-(piperidin-4-yl)benzyl group to enhance lipophilicity and cell permeability. This modification maintains high in vitro potency (IC50 = 6 nM) while improving cellular efficacy, as demonstrated by reduced H3K9me2 levels in cancer models .

Q. How do co-crystal structures of this compound with G9a inform the design of next-generation inhibitors?

The G9a-UNC0224 co-crystal structure (PDB: 3K5K) identifies key interactions in the lysine-binding channel, enabling rational optimization. For example, extending the 7-alkoxy side chain in UNC0321 improved potency (Ki = 63 pM) but highlighted the need for balancing polarity and permeability .

Q. What methodological challenges arise when using this compound in epigenetic studies involving chromatin remodeling?

Challenges include:

Q. How does this compound’s inhibition of GLP influence its applicability in disease models?

Dual G9a/GLP inhibition by this compound broadens its utility in studying heterochromatin formation and gene silencing. However, researchers must account for overlapping roles of G9a/GLP in transcriptional regulation when interpreting phenotypic outcomes .

Methodological Recommendations

- Assay Design : Use MCE for high-throughput screening due to its low variability (CV <2%) and ability to resolve ultra-potent inhibitors (IC50 <5 nM) .

- Data Interpretation : Cross-validate biochemical IC50 values with cellular assays (e.g., H3K9me2 ELISA) to address potency-activity gaps .

- Structural Analysis : Leverage PDB 3K5K for molecular dynamics simulations to predict binding modes of novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。